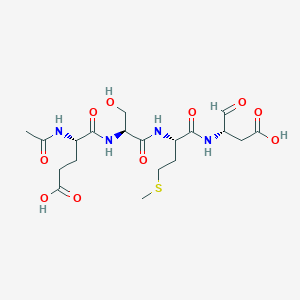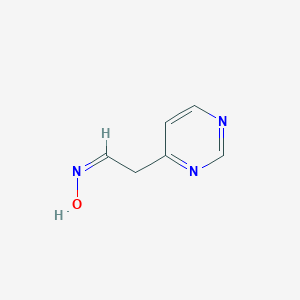
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it a valuable tool in studying the mechanisms of action of different biological processes.
Wirkmechanismus
The mechanism of action of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the regulation of gene expression and protein synthesis. This inhibition leads to the modulation of different biological processes, which can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime are not fully understood. However, studies have shown that this compound can modulate different biological processes, which can lead to various effects such as the regulation of gene expression and protein synthesis. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of different diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime in lab experiments include its unique properties that make it a valuable tool in studying the mechanisms of action of different biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are many future directions for the study of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime. One potential direction is the study of its potential applications in the treatment of different diseases such as cancer and inflammation. Another potential direction is the study of its interactions with different biological systems and the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations for lab experiments.
Conclusion:
In conclusion, (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is a valuable tool in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime in scientific research.
Synthesemethoden
The synthesis of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime involves the reaction of pyrimidine-4-carbaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research studies due to its potential applications in different fields. This compound has been used in the study of the mechanisms of action of different biological processes such as the regulation of gene expression and protein synthesis. It has also been used in the study of the mechanisms of action of different drugs and their interactions with biological systems.
Eigenschaften
CAS-Nummer |
179009-39-3 |
|---|---|
Produktname |
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(NZ)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4- |
InChI-Schlüssel |
WCIYYOFNONVUQQ-WTKPLQERSA-N |
Isomerische SMILES |
C1=CN=CN=C1C/C=N\O |
SMILES |
C1=CN=CN=C1CC=NO |
Kanonische SMILES |
C1=CN=CN=C1CC=NO |
Synonyme |
4-Pyrimidineacetaldehyde, oxime, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



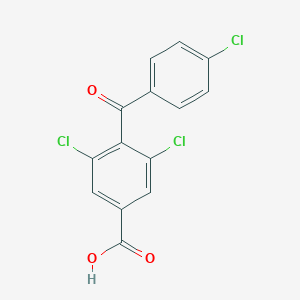
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
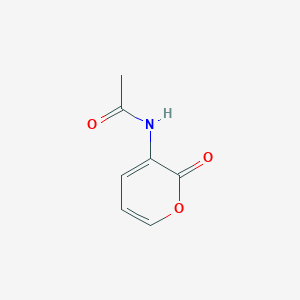
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
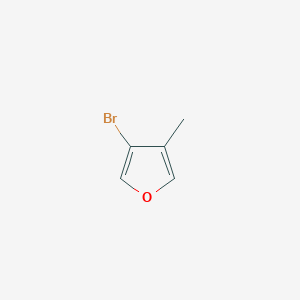

![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
